molecular formula C12H26O2 B12667349 tert-Butyl 1,1,3,3-tetramethylbutyl peroxide CAS No. 85153-88-4

tert-Butyl 1,1,3,3-tetramethylbutyl peroxide

Cat. No.: B12667349
CAS No.: 85153-88-4
M. Wt: 202.33 g/mol
InChI Key: POHYRDMTJGJYHH-UHFFFAOYSA-N
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Description

tert-Butyl 1,1,3,3-tetramethylbutyl peroxide: is an organic peroxide compound with the molecular formula C12H26O2 . It is known for its role as a radical initiator in various chemical reactions, particularly in polymerization processes. This compound is characterized by its ability to decompose and generate free radicals, which are highly reactive species used to initiate and propagate chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 1,1,3,3-tetramethylbutyl peroxide can be synthesized through the reaction of tert-butyl hydroperoxide with 1,1,3,3-tetramethylbutyl alcohol under acidic conditions. The reaction typically involves the use of sulfuric acid as a catalyst to facilitate the formation of the peroxide bond .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where the reactants are mixed and reacted in a controlled environment. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1,1,3,3-tetramethylbutyl peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can participate in various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl 1,1,3,3-tetramethylbutyl peroxide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a radical initiator in the synthesis of polymers and other organic compounds.

    Biology: The compound is employed in studies involving oxidative stress and free radical biology.

    Medicine: Research on the compound’s potential therapeutic effects, particularly in the context of its oxidative properties.

    Industry: It is used in the production of plastics, resins, and other polymeric materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1,1,3,3-tetramethylbutyl peroxide involves the homolytic cleavage of the peroxide bond to generate two tert-butoxy radicals. These radicals can then initiate various chemical reactions by abstracting hydrogen atoms or adding to double bonds in unsaturated compounds. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Uniqueness: tert-Butyl 1,1,3,3-tetramethylbutyl peroxide is unique due to its specific structure, which provides steric hindrance and stability to the peroxide bond. This stability allows for controlled decomposition and radical generation, making it particularly useful in polymerization processes .

Properties

CAS No.

85153-88-4

Molecular Formula

C12H26O2

Molecular Weight

202.33 g/mol

IUPAC Name

2-tert-butylperoxy-2,4,4-trimethylpentane

InChI

InChI=1S/C12H26O2/c1-10(2,3)9-12(7,8)14-13-11(4,5)6/h9H2,1-8H3

InChI Key

POHYRDMTJGJYHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)OOC(C)(C)C

Origin of Product

United States

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